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Compound of Interest |

3-Hydroxy-5-nitrophenylboronic
Compound Name: _
acid
CAS No.: 737001-07-9
Cat. No.: B1387629
. J

Introduction & Structural Context

3-Hydroxy-5-nitrophenylboronic acid is a tri-functionalized benzene derivative featuring a
Lewis-acidic boronate group, an electron-withdrawing nitro group, and an electron-donating
hydroxyl group in a 1,3,5-meta substitution pattern. This specific arrangement creates a unique
electronic "push-pull" system, making the compound valuable as a building block in Suzuki-
Miyaura cross-coupling for drug discovery and as a reversible covalent probe in chemical
biology (e.qg., for sensing diols or saccharides).

Core Chemical Identity

Parameter Detail

CAS Number 737001-07-9

IUPAC Name (3-Hydroxy-5-nitrophenyl)boronic acid
Formula CeHeBNOs

Molecular Weight 182.93 g/mol

Appearance Off-white to pale yellow powder

Solubilit Soluble in DMSO, Methanol; sparingly soluble in
olubili
Y water (pH dependent)
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Synthesis & Preparation Logic

To understand the spectral impurities often found in this compound, one must understand its
genesis. The synthesis typically avoids direct nitration of phenylboronic acid (which yields
mixtures) and instead utilizes transition-metal catalyzed borylation.

Synthetic Pathway (Miyaura Borylation)

The most robust route involves the palladium-catalyzed borylation of 3-bromo-5-nitrophenol.

Protection (MOM/Bn) Pd-Catalyzed Borylation Deprotection & Hydrolysis Yield ~60-75% ° 3
> > > __Yield ~60-75% 4, | 3, 5-
™1 Prevents catalyst poisoning (B2pin2, KOAc, Pd(dppf)CI2) = (Acidic workup) 3-Hydroxy-5-nitrophenylboronic acid

3-Bromo-5-nitrophenol

y
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Figure 1: Strategic synthesis workflow minimizing protodeboronation side reactions.

NMR Spectroscopy: In-Depth Analysis

The 1,3,5-substitution pattern simplifies the NMR spectrum by eliminating strong ortho-
couplings (

Hz). The spectrum is characterized by three distinct aromatic signals (meta-coupling only,

Hz) and two sets of exchangeable protons.

Experimental Parameters

» Solvent: DMSO-ds (Required to observe exchangeable -OH and -B(OH)z protons).
e Frequency: 400 MHz or higher recommended for resolving meta-couplings.

o Reference: Residual DMSO peak at 2.50 ppm.

'H NMR Peak Assignments (DMSO-de)
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Chemical Shift
(5 ppm)

Multiplicity

Integration

Assignment

Electronic
Justification

10.10-10.30

Broad Singlet

1H

Phenolic -OH

Highly
deshielded by
aromatic ring;
broad due to H-
bonding.

8.20 - 8.40

Broad Singlet

2H

Boronic -B(OH)z

Characteristic
boronic acid
protons.
Disappears with
D20 shake.

8.05

Doublet of

Doublets

1H

H-4 (Ar-H)

Between NO:2
and B(OH)2.
Most deshielded
aromatic proton
due to two
electron-
withdrawing
groups (EWG).

7.65

Doublet of

Doublets

1H

H-2 (Ar-H)

Between NO:2
and OH.
Deshielded by
NO:z, but
shielded by OH
ortho-effect.

7.45

Doublet of

Doublets*

1H

H-6 (Ar-H)

Between B(OH):
and OH. Most
shielded due to
ortho-OH and
weaker EWG

effect of Boron.

*Note: Aromatic signals often appear as apparent singlets or triplets with fine splitting (
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Hz) due to meta-coupling.

13C NMR Assignments (DMSO-ds)

e 158.2 ppm:C-3 (Attached to -OH, ipso-deshielding).

148.5 ppm:C-5 (Attached to -NOz2, ipso-deshielding).

136.0 ppm:C-B (Attached to Boron). Note: This signal is often very broad or invisible due to
Quadrupolar Relaxation of the 1B nucleus.

124.5 ppm:C-4 (Between NO2z and B).

118.0 ppm:C-6 (Between OH and NO2).

112.5 ppm:C-2 (Between OH and B).

Infrared (IR) Spectroscopy

The IR spectrum is critical for confirming the presence of the nitro group and differentiating the
boronic acid from its anhydride (boroxine) form.
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Wavenumber (cm~?)

Vibration Mode

Diagnostic Notes

3200 - 3500

O-H Stretch (Broad)

Overlap of phenolic and
boronic O-H. A broad "hump"

indicates hydrogen bonding.

1530 - 1550

N-O Asymmetric Stretch

Key Identifier. Strong, sharp
band characteristic of nitro

compounds.

1340 - 1380

B-O Stretch

Strong band. Caution: Often
overlaps with the symmetric
Nitro stretch (~1350 cm™1).

1350 (approx)

N-O Symmetric Stretch

Usually sharper than the B-O
band.

1150 - 1200

C-O Stretch (Phenol)

Strong band indicating the C-
OH bond.

650 - 750

C-H Out-of-Plane Bending

Diagnostic for 1,3,5-

trisubstituted benzene rings.

Quality Control & Stability Protocols

Boronic acids are prone to dehydration, forming cyclic trimers (boroxines). This equilibrium is

reversible but can confuse quantitative analysis.

Protocol: Confirming Purity vs. Boroxine Formation

» Visual Check: Pure boronic acid is a powder. Boroxines often appear as glassy solids or

sticky gums.

e Solubility Test: Dissolve 5 mg in 0.5 mL DMSO-ds with 1 drop of D20.

o Result: D20 hydrolyzes any boroxine back to the monomeric acid, simplifying the NMR.

e Quantitative NMR (gNMR): Use an internal standard (e.g., Maleic Acid) to determine purity.

Boroxines will show a lower effective molecular weight if calculated as the monomer.
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Storage Recommendations

e Temperature: -20°C (Long term) or 2-8°C (Short term).

e Atmosphere: Store under Argon/Nitrogen. Moisture promotes boroxine-acid cycling; Oxygen
can slowly oxidize the C-B bond to a C-O bond (forming the phenol).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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